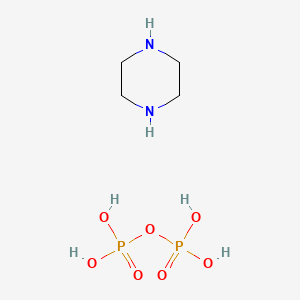

Piperazine pyrophosphate

Vue d'ensemble

Description

Piperazine pyrophosphate, also known as this compound, is a compound formed by the reaction between diphosphoric acid and piperazine. It is recognized for its unique properties and applications, particularly in the field of flame retardants. This compound is characterized by its white or off-white crystalline powder appearance and is known for its high char formation efficiency, good thermal stability, low smoke, non-toxicity, and low hygroscopicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diphosphoric acid, compd. with piperazine (1:1) typically involves two main steps: demethylation and phosphorylation. Initially, dimethylpiperazine is prepared by reacting piperazine with an electrophile such as methyl chloride. This intermediate is then reacted with phosphoric acid chloride to form the final product .

Industrial Production Methods

In industrial settings, the preparation of diphosphoric acid, compd. with piperazine (1:1) involves heating piperazine diphosphate in solvents like water or methanol at temperatures ranging from 200-250°C for 0.5-1 hour. The product is then desolventized to achieve solid-liquid separation.

Analyse Des Réactions Chimiques

Method A: Dehydration-Condensation

Piperazine phosphate reacts with phosphoric acid under controlled dehydration conditions to form pyrophosphate bonds. Key parameters include:

Example : Heating piperazine phosphate (1.2 kg) with 85% phosphoric acid (0.75 kg) at 300°C in a high-speed mixer yielded 1.68 kg of this compound (99.8% purity) .

Method B: Aqueous Reaction

Piperazine sulfate reacts with sodium pyrophosphate in water, forming insoluble this compound via ion exchange . This method avoids high temperatures but requires post-synthesis purification to reduce sodium content below 10 ppm .

Thermal Decomposition Pathways

Pyrolysis studies (TGA-FTIR, Py-GC/MS) reveal multistage decomposition under heat:

Primary Decomposition (200–350°C)

-

Volatile Release : Ethanol, triethyl phosphate, and ethylene are liberated .

-

Acid Formation : Phosphoric acid derivatives catalyze char formation .

Secondary Decomposition (>350°C)

-

Char Stabilization : Piperazine moieties decompose into nitrogen-rich compounds (e.g., NH₃, HCN), enhancing char graphitization .

-

Cross-Linking : Reactive intermediates form thermally stable polyphosphates and P–N–C networks .

Decomposition Characteristics

| Property | Value | Source |

|---|---|---|

| 5% Weight Loss Temp. | 296–350°C | |

| Major Gaseous Products | NH₃, CO₂, H₂O | |

| Char Residue (700°C) | 25–30 wt% |

Flame-Retardant Reaction Mechanisms

This compound operates via condensed- and gas-phase synergism:

Condensed Phase

-

Acid Source : Decomposes into polyphosphoric acid, promoting esterification and char formation .

-

Carbon Source : Piperazine derivatives cross-link with phosphates to form a porous, graphitized char layer .

-

Synergistic Additives :

Gas Phase

Flame Retardancy Performance

| System | UL-94 Rating | LOI (%) | pHRR Reduction | Source |

|---|---|---|---|---|

| Polyethylene + 20% PPP | V-0 | 34.5 | 81% | |

| TPU + 15% MFPAPP* | V-1 | 32.0 | 75% | |

| PBS + 15% PPP + 5% ZnB | V-0 | 28.5 | 55% | |

| *Microencapsulated PPP |

Applications De Recherche Scientifique

Flame Retardancy in Polymers

1. Polyethylene (PE) Products

PPP is increasingly utilized in polyethylene products to enhance their flame retardancy. Studies indicate that the incorporation of PPP improves the thermal stability and fire resistance of PE materials by forming a protective char layer when exposed to high temperatures. This char layer acts as an insulating barrier, reducing heat transfer and preventing ignition .

2. Thermoplastic Polyurethane (TPU)

Recent research has demonstrated that microencapsulated this compound (MFPAPP) significantly improves the thermal and flame-retardant properties of TPU composites. When TPU is combined with 30 wt% MFPAPP, it achieves a limiting oxygen index (LOI) value of 38.8%, corresponding to a V-0 rating under UL 94 standards. The addition of MFPAPP reduces peak heat release rates by up to 53%, showcasing its effectiveness in enhancing fire safety .

3. Intumescent Coatings for Structural Steel

This compound has been successfully integrated into intumescent coatings designed for structural steel applications. The combination of PPP with melamine polyphosphate (MPP) results in coatings that exhibit excellent fire resistance performance. In tests, these coatings maintained lower temperatures on the backside of steel boards during exposure to flames, demonstrating superior thermal insulation capabilities compared to traditional formulations .

Synergistic Effects

The effectiveness of PPP is often enhanced when used in combination with other flame retardants. For instance, studies have shown that the synergistic effect between piperazine and phosphoric acid groups leads to improved flame retardancy in various polymer matrices. This synergy allows for better char formation and increased release of non-flammable gases during combustion, which contributes to a dilution effect in the gas phase .

Environmental Considerations

This compound is also recognized for its eco-friendly attributes compared to traditional halogenated flame retardants. Its application aligns with green chemistry principles, promoting sustainability within industries that require fire-resistant materials. The compound's low toxicity profile further supports its use as a safer alternative in building materials and consumer products .

Case Study 1: Flame Retardancy in Building Materials

A comprehensive survey conducted on organic flame retardants used in building materials highlighted the increasing adoption of PPP due to its effectiveness and lower environmental impact compared to legacy flame retardants. The study emphasized the need for sustainable practices in construction, where PPP serves as a viable option .

Case Study 2: Performance Evaluation in Composites

In evaluating the performance of MFPAPP within TPU composites, researchers conducted thermogravimetric analyses and microcalorimetry tests. Results indicated significant improvements in thermal stability and reduced flammability metrics compared to pure TPU samples, affirming PPP's role as a critical component in enhancing material safety .

Mécanisme D'action

The mechanism by which diphosphoric acid, compd. with piperazine (1:1) exerts its effects involves the formation of a protective char layer when exposed to heat. This char layer acts as a barrier, preventing the spread of flames and reducing the release of smoke and toxic gases. The molecular targets and pathways involved in this process include the interaction of the compound with the polymer matrix, leading to the formation of a stable char structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phosphoric acid, compd. with piperazine (1:1)

- Polyphosphoric acid, compd. with piperazine (1:1)

- Phosphono dihydrogen phosphate, piperazine

Uniqueness

Piperazine pyrophosphate stands out due to its high char formation efficiency and good thermal stability compared to similar compounds. Its low smoke and non-toxic properties make it a preferred choice for flame retardant applications in various polymers .

Activité Biologique

Piperazine pyrophosphate (PPP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and flame retardant applications. This article delves into the biological activity of PPP, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a derivative of piperazine, a cyclic organic compound known for its biological properties. The incorporation of pyrophosphate enhances its functionality, particularly in flame retardancy and antimicrobial activity.

Antimicrobial Activity

Recent studies have demonstrated that piperazine-based compounds exhibit significant antimicrobial properties. For instance, a review highlighted the effectiveness of piperazine polymers against various bacterial strains, including E. coli and S. aureus, with mechanisms involving disruption of bacterial cell membranes .

Table 1: Antimicrobial Activity of Piperazine Polymers

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Cell membrane disruption |

| S. aureus | 16 µg/mL | Cell wall targeting |

| Methicillin-resistant S. aureus (MRSA) | 64 µg/mL | Membrane interaction |

The antimicrobial action of PPP can be attributed to its ability to interact with bacterial cell membranes, leading to cell lysis and death. The positive charge and lipophilicity of piperazine moieties facilitate this interaction, as shown in transmission electron microscopy studies .

Flame Retardancy Applications

This compound is also recognized for its role as a flame retardant in various materials, particularly in polyethylene products. It enhances flame resistance through mechanisms that involve the formation of char layers during combustion, which act as thermal insulators .

Case Study: Flame Retardant Efficacy in Polyethylene

In a study evaluating the effectiveness of PPP in polyethylene composites, it was found that incorporating PPP significantly improved the limiting oxygen index (LOI) and reduced heat release rates during combustion tests. The composites exhibited a V-0 rating according to UL 94 standards, indicating excellent flame retardancy .

Comparative Analysis of Flame Retardants

Table 2: Performance Comparison of Flame Retardants

| Flame Retardant Type | LOI (%) | Peak Heat Release Rate (PHRR) (kW/m²) | V-0 Rating Achieved |

|---|---|---|---|

| This compound (PPP) | 38.8 | 200 | Yes |

| Ammonium Polyphosphate | 30 | 250 | Yes |

| Halogenated Compounds | 25 | 300 | Yes |

Environmental Considerations

This compound aligns with green chemistry principles due to its lower toxicity compared to traditional halogenated flame retardants. Its application not only enhances safety but also addresses environmental sustainability concerns .

Propriétés

IUPAC Name |

phosphono dihydrogen phosphate;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H4O7P2/c1-2-6-4-3-5-1;1-8(2,3)7-9(4,5)6/h5-6H,1-4H2;(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFNQNPDUTULBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886791 | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

66034-17-1 | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66034-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066034171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHOSPHORIC ACID, COMPD. WITH PIPERAZINE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTA3A6GZRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.